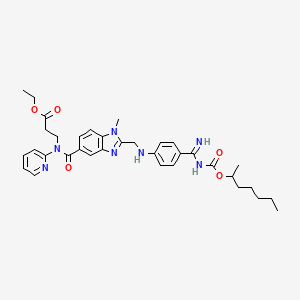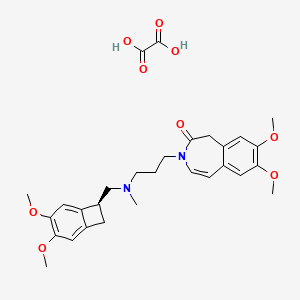
Dehydro Ivabradine Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Ivabradine Oxalate is a potent pharmaceutical compound used in the research of cardiovascular diseases, specifically targeting heart failure and chronic stable angina . It acts as a selective inhibitor of the If current in sinoatrial node cells .
Synthesis Analysis
The synthesis of Ivabradine involves the hydrogenation of the dehydro-ivabradine compound and further reaction of basic ivabradine with hydrochloric acid . A salified dehydro-ivabradine is prepared, which is desalified and then reduced with gaseous hydrogen in an acid environment to give an ivabradine salt .Molecular Structure Analysis
The molecular formula of Dehydro Ivabradine Oxalate is C27 H34 N2 O5 . C2 H2 O4 . The molecular weight is 556.60 .Chemical Reactions Analysis
The preparation of Ivabradine involves the hydrogenation of the dehydro-ivabradine compound . A salified dehydro-ivabradine is prepared, which is desalified and then reduced with gaseous hydrogen in an acid environment to give an ivabradine salt .Physical And Chemical Properties Analysis
The molecular formula of Dehydro Ivabradine Oxalate is C27 H34 N2 O5 . C2 H2 O4 . The molecular weight is 556.60 .Applications De Recherche Scientifique
Molecular Mechanisms and Clinical Efficacy
Ivabradine is distinguished by its unique mechanism of action, targeting the If ("funny") current in the sinoatrial node, which plays a crucial role in heart rate regulation. Its ability to reduce heart rate without significant effects on blood pressure or myocardial contractility makes it a focal point of research in cardiovascular therapeutics (Riccioni, 2010). Studies have explored Ivabradine's efficacy in managing conditions such as chronic stable angina, showing non-inferiority to beta-blockers and calcium antagonists in heart rate reduction, a critical factor in the management of coronary artery disease.
Heart Failure and Systolic Dysfunction
Ivabradine's implications extend to heart failure management, particularly in patients with left-ventricular systolic dysfunction. A pooled analysis of patient data from the BEAUTIFUL and SHIFT trials revealed that Ivabradine significantly reduces the risk of cardiovascular mortality or heart failure hospitalization, emphasizing its potential in improving clinical outcomes for a broad population with left-ventricular dysfunction (Fox et al., 2013).
Pharmacokinetic Modeling
The development of pharmacokinetic models for Ivabradine provides insights into its absorption, distribution, metabolism, and excretion, crucial for understanding its therapeutic profile and optimizing clinical use. Such models, based on data from healthy volunteers, aid in predicting drug behavior in various patient populations, facilitating individualized treatment strategies (Duffull et al., 2000).
Cardiac Remodeling and Molecular Aspects
Emerging research highlights Ivabradine's role beyond heart rate reduction, including its effects on cardiac remodeling, a pivotal process in the progression of heart failure. Ivabradine's potential to modulate myocardial fibrosis, apoptosis, inflammation, and oxidative stress, alongside enhancing autophagy, suggests multifaceted therapeutic benefits, particularly in the context of cardiac remodeling and ventricular dysfunction (Kamisah & Che Hassan, 2023).
Inappropriate Sinus Tachycardia
Ivabradine's efficacy in treating inappropriate sinus tachycardia (IST), characterized by an abnormally elevated resting heart rate, underscores its versatility. Clinical evidence supports Ivabradine as an effective alternative to traditional treatments for IST, offering symptom relief and heart rate control without significant blood pressure alterations, thus highlighting its potential in managing tachyarrhythmias (Annamaria et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJJKAYCYVLIR-ZMBIFBSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydro Ivabradine Oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

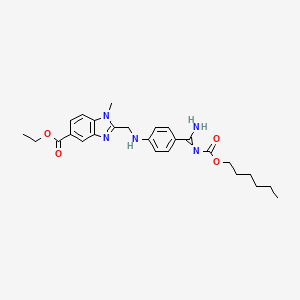

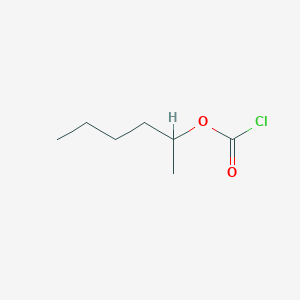
![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)
![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)
![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
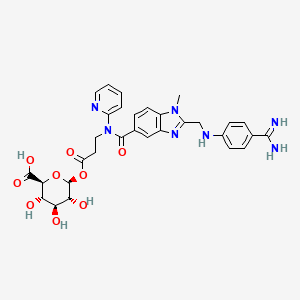
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
